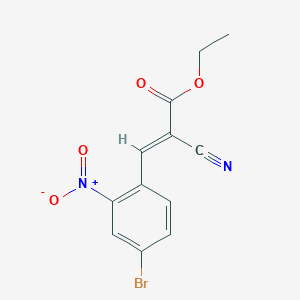
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is an organic compound characterized by the presence of a bromo and nitro group on a phenyl ring, along with a cyanoacrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-bromo-2-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include the corresponding amino derivative.
Hydrolysis: Products include the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate depends on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes or receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitrobenzyl alcohol
- 1-(4-Bromo-2-nitrophenyl)pyrrolidine
Uniqueness
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is unique due to the presence of both a cyanoacrylate and a nitro group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.
Eigenschaften
Molekularformel |
C12H9BrN2O4 |
|---|---|
Molekulargewicht |
325.11 g/mol |
IUPAC-Name |
ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9(7-14)5-8-3-4-10(13)6-11(8)15(17)18/h3-6H,2H2,1H3/b9-5+ |
InChI-Schlüssel |
USFQYWWNKGMCPW-WEVVVXLNSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


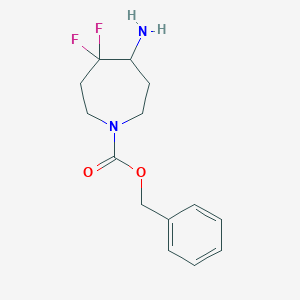


![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
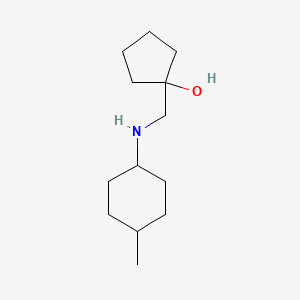
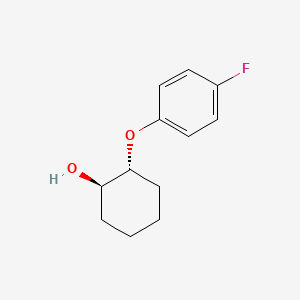

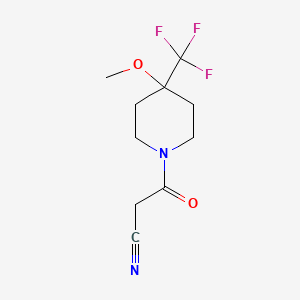
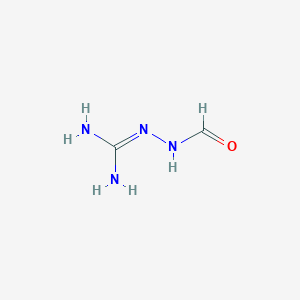

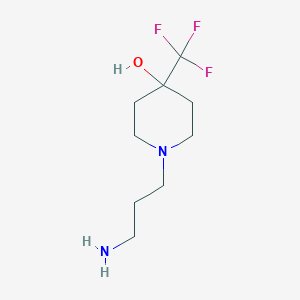
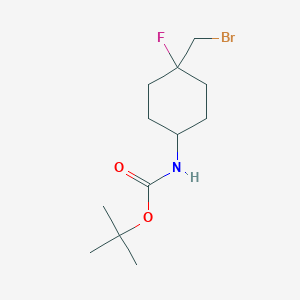
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)

